molecular formula C11H16N2O B14835189 3-Cyclopropoxy-2-ethyl-N-methylpyridin-4-amine

3-Cyclopropoxy-2-ethyl-N-methylpyridin-4-amine

Cat. No.: B14835189
M. Wt: 192.26 g/mol
InChI Key: LZKSFOQBIFROFH-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-ethyl-N-methylpyridin-4-amine is a heterocyclic compound that features a pyridine ring substituted with cyclopropoxy, ethyl, and N-methylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-2-ethyl-N-methylpyridin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-2-ethyl-N-methylpyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Cyclopropoxy-2-ethyl-N-methylpyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-ethyl-N-methylpyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include signal transduction cascades that regulate cellular processes.

Comparison with Similar Compounds

  • 3-Cyclopropyl-4-methylpyridin-2-amine
  • N-(Pyridin-2-yl)amides
  • 5-Bromo-2-methylpyridin-3-amine

Comparison: Compared to these similar compounds, 3-Cyclopropoxy-2-ethyl-N-methylpyridin-4-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-cyclopropyloxy-2-ethyl-N-methylpyridin-4-amine

InChI

InChI=1S/C11H16N2O/c1-3-9-11(14-8-4-5-8)10(12-2)6-7-13-9/h6-8H,3-5H2,1-2H3,(H,12,13)

InChI Key

LZKSFOQBIFROFH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1OC2CC2)NC

Origin of Product

United States

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